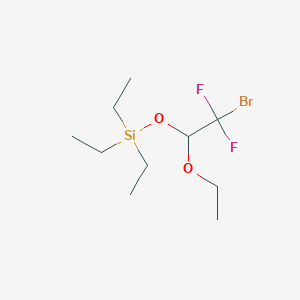
(R)-3-Methyl-1-heptanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Methyl-1-heptanol is an organic compound with the molecular formula C8H18O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is known for its use in various chemical reactions and applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
®-3-Methyl-1-heptanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, ®-3-Methyl-1-heptanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, ®-3-Methyl-1-heptanol can be produced through catalytic hydrogenation of the corresponding aldehyde or ketone. This process involves the use of metal catalysts such as palladium or platinum on carbon supports, under high pressure and temperature conditions.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Methyl-1-heptanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ®-3-Methyl-1-heptanal or ®-3-Methyl-1-heptanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane, ®-3-Methylheptane, using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: ®-3-Methyl-1-heptanal, ®-3-Methyl-1-heptanoic acid.
Reduction: ®-3-Methylheptane.
Substitution: ®-3-Methyl-1-heptyl chloride.
Applications De Recherche Scientifique
®-3-Methyl-1-heptanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a pheromone in certain insect species.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used as a solvent and an intermediate in the production of fragrances and flavors.
Mécanisme D'action
The mechanism of action of ®-3-Methyl-1-heptanol involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-3-Methyl-1-heptanol
- 3-Methyl-2-heptanol
- 3-Methyl-1-hexanol
Uniqueness
®-3-Methyl-1-heptanol is unique due to its specific chiral configuration, which can result in different biological and chemical properties compared to its enantiomer (S)-3-Methyl-1-heptanol. This chiral specificity is crucial in applications where the orientation of the molecule affects its function, such as in pharmaceuticals and biological systems.
Propriétés
Formule moléculaire |
C8H18O |
|---|---|
Poids moléculaire |
130.23 g/mol |
Nom IUPAC |
(3R)-3-methylheptan-1-ol |
InChI |
InChI=1S/C8H18O/c1-3-4-5-8(2)6-7-9/h8-9H,3-7H2,1-2H3/t8-/m1/s1 |
Clé InChI |
MUPPEBVXFKNMCI-MRVPVSSYSA-N |
SMILES isomérique |
CCCC[C@@H](C)CCO |
SMILES canonique |
CCCCC(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-[(3-fluoro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12070998.png)
![2-(((1H-Benzo[d]imidazol-2-yl)methyl)(methyl)amino)acetic acid hydrochloride](/img/structure/B12071003.png)


